molecular formula C9H16O4 B8136584 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid

5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid

Cat. No.: B8136584
M. Wt: 188.22 g/mol
InChI Key: PPCPSAJTFINMRX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid is a chemical compound with the molecular formula C9H16O4. It belongs to the class of organic compounds known as dioxanecarboxylic acids. This compound features a dioxane ring, which is a six-membered ring containing two oxygen atoms, and a carboxylic acid functional group.

Synthetic Routes and Reaction Conditions:

  • Starting Materials: The synthesis of this compound typically begins with readily available starting materials such as ethyl acetoacetate and diethyl malonate.

  • Reaction Steps: The synthesis involves a series of steps including esterification, cyclization, and hydrolysis. The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under reflux conditions to ensure completion.

  • Industrial Production Methods: On an industrial scale, the compound can be synthesized using continuous flow reactors or batch reactors, depending on the desired scale and efficiency. The choice of catalysts and solvents can significantly impact the yield and purity of the final product.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be oxidized to form carbon dioxide and water.

  • Reduction: The compound can undergo reduction reactions, particularly at the carbonyl group, to form alcohols.

  • Substitution: Substitution reactions can occur at the dioxane ring, leading to the formation of various derivatives.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophiles such as hydroxide ions (OH-) and amines can be used for substitution reactions.

Major Products Formed:

  • Oxidation: Carbon dioxide (CO2) and water (H2O)

  • Reduction: Alcohols

  • Substitution: Various dioxane derivatives

Scientific Research Applications

5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

  • Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and metabolic pathways.

  • Industry: The compound is used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism by which 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid exerts its effects depends on its specific application. For example, in drug discovery, it may interact with specific molecular targets such as enzymes or receptors, leading to biological effects. The exact pathways involved would depend on the context in which the compound is used.

Comparison with Similar Compounds

  • Meldrum's Acid: 2,2-Dimethyl-1,3-dioxane-4,6-dione

  • 5-Ethyl-1,3-dioxane-5-carboxylic acid: A closely related compound with a similar structure but lacking the additional methyl group.

Uniqueness: 5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid is unique due to its specific substitution pattern on the dioxane ring, which can influence its reactivity and biological activity compared to similar compounds.

Properties

IUPAC Name

5-ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-4-9(7(10)11)5-12-8(2,3)13-6-9/h4-6H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPCPSAJTFINMRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC(OC1)(C)C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 3
5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 4
5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 5
5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid
Reactant of Route 6
5-Ethyl-2,2-dimethyl-1,3-dioxane-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.